

In-Depth Technical Guide: 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

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Compound of Interest

Compound Name: 2-bromo-1-pyrimidin-4-yl-ethanone
Hydrobromide

Cat. No.: B1280672

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide**. This document consolidates available data on its identity, and safety, and provides context for its potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide also outlines general experimental protocols for the synthesis and analysis of similar α -bromo ketones and discusses the known biological activities of related pyrimidine-containing molecules to inform future research directions.

Chemical and Physical Properties

2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is a heterocyclic compound featuring a pyrimidine ring linked to a bromoacetyl group, supplied as a hydrobromide salt. Its chemical structure and key identifying information are summarized below.

Property	Value	Reference
Chemical Name	2-bromo-1-(pyrimidin-4-yl)ethanone hydrobromide	[1]
CAS Number	845267-57-4	[1][2]
Molecular Formula	C ₆ H ₆ Br ₂ N ₂ O	[1][2]
Molecular Weight	281.93 g/mol	[2]
Physical Form	Brown powder	
Storage Conditions	0-8 °C, Sealed in dry conditions	[2]

Further quantitative physical properties such as melting point, boiling point, and solubility are not readily available in the reviewed literature.

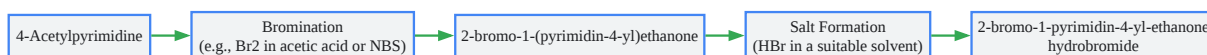
Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** is not published in peer-reviewed literature, the synthesis of analogous α -bromo ketones is well-established. A general synthetic approach is outlined below, which can be adapted for the target compound.

General Synthesis Protocol: Bromination of a Ketone

The synthesis would likely proceed via the bromination of a suitable precursor, 4-acetylpyrimidine. The subsequent reaction with hydrobromic acid would then yield the hydrobromide salt.

Experimental Workflow:



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Figure 1. A generalized workflow for the synthesis of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide**.

Methodology:

- **Dissolution:** Dissolve the starting material, 4-acetylpyrimidine, in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
- **Bromination:** Add a brominating agent, such as elemental bromine (Br_2) or N-bromosuccinimide (NBS), to the solution. The reaction may be performed at room temperature or with gentle heating, and the progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, the reaction mixture is typically quenched, for example, with a solution of sodium thiosulfate to remove excess bromine. The product is then extracted into an organic solvent.
- **Purification of the Free Base:** The crude product (the free base, 2-bromo-1-pyrimidin-4-yl-ethanone) is purified using techniques such as column chromatography.
- **Salt Formation:** The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrobromic acid to precipitate the hydrobromide salt.
- **Isolation:** The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** are not publicly available, predicted chemical shifts for the key protons and carbons can be inferred from related structures. Commercial suppliers may provide access to ^1H and ^{13}C NMR data upon request.^{[1][2]}

2.2.2. High-Performance Liquid Chromatography (HPLC)

The purity of the compound can be assessed using reverse-phase HPLC. A general method would involve a C18 column with a gradient elution system, typically using a mixture of water and acetonitrile with an acidic modifier like trifluoroacetic acid or formic acid. Commercial suppliers may offer detailed HPLC methods.[\[1\]](#)[\[2\]](#)

Biological Activity and Potential Applications

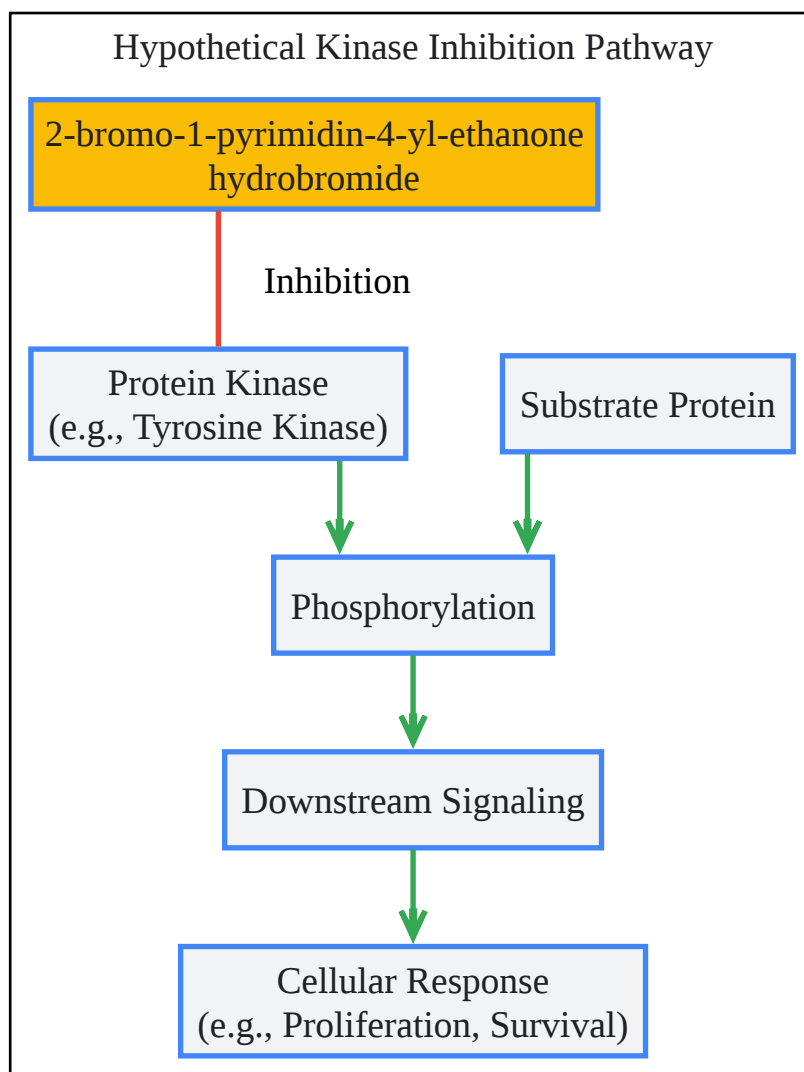
There is no specific information in the scientific literature regarding the biological activity or mechanism of action of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide**. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer and kinase inhibitor drugs.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The presence of the reactive α -bromoketone moiety also suggests that this compound could act as a covalent inhibitor of certain enzymes.

Potential as a Kinase Inhibitor

Many pyrimidine derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[\[3\]](#) For instance, certain 5-bromo-pyrimidine derivatives have shown potent inhibitory activity against Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia.[\[3\]](#)

Hypothesized Signaling Pathway Inhibition:

Based on the activities of related pyrimidine compounds, it is plausible that **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** could target signaling pathways involved in cell proliferation and survival.



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Figure 2. A hypothetical signaling pathway that could be targeted by **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide**.

Drug Development Potential

The structural features of **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** make it an interesting candidate for further investigation in drug discovery programs. The pyrimidine core can be readily modified to explore structure-activity relationships (SAR), and the reactive α -bromoketone group could be exploited for targeted covalent inhibition.

Safety and Handling

Detailed toxicological data for **2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide** are not available. However, based on the safety information for related α -bromoketones, this compound should be handled with care. It is likely to be an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is a chemical intermediate with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. While specific experimental data on its properties and biological activity are scarce, this guide provides a framework for its synthesis, analysis, and potential biological evaluation based on the knowledge of related compounds. Further research is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its therapeutic potential.

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